molecular formula C21H17N5O4 B11124887 N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11124887
M. Wt: 403.4 g/mol
InChI Key: DBDQGWUULUOYOC-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic molecule featuring a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core. Key substituents include a 1,3-benzodioxol-5-ylmethyl group at the N-position, a methyl group at the 7-position, and a carboxamide moiety at the 5-position.

Properties

Molecular Formula

C21H17N5O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H17N5O4/c1-25-18(22)13(9-14-19(25)24-17-4-2-3-7-26(17)21(14)28)20(27)23-10-12-5-6-15-16(8-12)30-11-29-15/h2-9,22H,10-11H2,1H3,(H,23,27)

InChI Key

DBDQGWUULUOYOC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C1=N)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5C=CC=CC5=N2

Origin of Product

United States

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole moiety, followed by the construction of the triazatricyclo framework through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous compounds derived from the evidence:

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Properties
Target Compound 1,7,9-Triazatricyclo[8.4.0.03,8] 1,3-Benzodioxol-5-ylmethyl, methyl Not reported High rigidity due to tricyclic core; benzodioxole may enhance metabolic stability
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(3-(trifluoromethyl)phenyl)hydrazine carboxamide (5k) Imidazole-hydrazine carboxamide 3-(Trifluoromethyl)phenyl, benzodioxolyl 192–194 High melting point due to CF₃ group; confirmed via IR, NMR, MS
N-(4-Fluorophenylmethyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[...]carboxamide 1,7,9-Triazatricyclo[8.4.0.03,8] 4-Fluorophenylmethyl, pentyl Not reported Fluorine enhances electronegativity; pentyl chain may improve lipophilicity
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Benzothiazole, dimethylaminophenyl Not reported Spiro core introduces conformational constraints; benzothiazole aids π-stacking

Structural and Functional Analysis:

Core Rigidity :

  • The target compound’s tricyclic system offers greater rigidity compared to the imidazole-hydrazine carboxamide derivatives in . This rigidity may enhance binding selectivity in biological targets.
  • In contrast, the spiro compounds in exhibit conformational flexibility but retain steric constraints, which could influence solubility and packing efficiency .

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in compound 5k () increases thermal stability (higher melting point) and may improve resistance to oxidative metabolism . Lipophilicity: The pentyl chain in ’s compound likely increases lipophilicity, which could improve membrane permeability relative to the target compound’s benzodioxolylmethyl group .

Synthetic Feasibility :

  • The imidazole derivatives in were synthesized in moderate yields (43–65%), with spectral data confirming purity . The target compound’s tricyclic core may require specialized methods, such as those involving SHELX-refined crystallography () or hydrogen-bond-directed assembly (), though direct synthetic details are absent in the evidence .

Potential Applications: The benzothiazole-containing spiro compounds () are noted for applications in organic synthesis, suggesting the target compound’s tricyclic system could similarly serve as a scaffold for functionalization . Pharmacopeial data in highlight the importance of carboxamide derivatives in antibiotic development, though the target compound’s specific biological activity remains unexplored in the evidence .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C24H23N5O4
Molecular Weight : 445.5 g/mol
IUPAC Name : this compound
InChI Key : GJNLDFQEDZECPO-UHFFFAOYSA-N

The compound features a triazatricyclo framework and a benzodioxole moiety which contribute to its distinct chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of benzodioxole compounds often exhibit antimicrobial activity. The specific compound under study has been hypothesized to possess similar properties due to its structural analogies with known antimicrobial agents. A study on related compounds demonstrated significant activity against various bacterial strains and fungi .

Anticancer Activity

Several studies have explored the anticancer potential of benzodioxole derivatives. For instance, compounds with similar structural motifs have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound's ability to interact with DNA and inhibit topoisomerases could be a pathway for its anticancer effects.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation.
  • Receptor Modulation : Potential binding to receptors that regulate apoptosis or cell survival pathways.
  • DNA Interaction : The ability to intercalate into DNA or inhibit DNA repair mechanisms.

Study 1: Antimicrobial Activity

A recent investigation assessed the antimicrobial effects of structurally related compounds on various pathogens. Results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Candida albicans25

Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner:

Cell Line IC50 (µM)
HeLa12
MCF-718
A54915

The study suggested that the compound induced apoptosis as evidenced by increased caspase activity .

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